molecular formula C20H33N3O5 B12935640 9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate

9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate

Cat. No.: B12935640
M. Wt: 395.5 g/mol
InChI Key: AZUWQTVVWWQAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[55]undec-3-ene-4,9-dicarboxylate is a complex organic compound featuring a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as pyrrolidine derivatives, which are then subjected to spirocyclization reactions under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to enhance the sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a probe to study biological pathways and interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate stands out due to its specific combination of functional groups and spirocyclic framework, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

9-O-tert-butyl 4-O-ethyl 1-pyrrolidin-1-yl-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O5/c1-5-26-16(24)15-14-20(17(28-21-15)22-10-6-7-11-22)8-12-23(13-9-20)18(25)27-19(2,3)4/h17H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUWQTVVWWQAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C2(C1)CCN(CC2)C(=O)OC(C)(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.